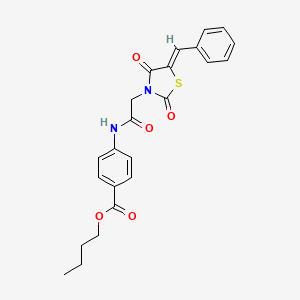

![molecular formula C25H22N6O5S B11695514 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11695514.png)

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

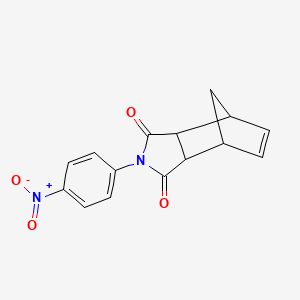

2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-Nitrophenyl)methyliden]acetohydrazid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen kombiniert, darunter einen Triazolring, eine Sulfanylgruppe und einen Hydrazidteil.

Vorbereitungsmethoden

Die Synthese von 2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-Nitrophenyl)methyliden]acetohydrazid beinhaltet typischerweise mehrere Schritte. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Triazolrings: Der Triazolring kann durch Reaktion eines geeigneten Hydrazinderivats mit einem geeigneten Nitril unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Sulfanylgruppe: Die Sulfanylgruppe wird durch Reaktion des Triazol-Zwischenprodukts mit einer Thiol- oder Disulfidverbindung eingeführt.

Bildung des Hydrazidteils: Der Hydrazidteil wird durch Reaktion des Sulfanyl-Triazol-Zwischenprodukts mit Hydrazin oder einem Hydrazinderivat gebildet.

Kondensation mit Aldehyd: Der letzte Schritt beinhaltet die Kondensation des Hydrazid-Zwischenprodukts mit einem geeigneten Aldehyd, wie z. B. 2-Nitrobenzaldehyd, unter sauren oder basischen Bedingungen, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsverfahren können die Optimierung dieser Schritte zur Verbesserung von Ausbeute und Reinheit sowie den Einsatz automatisierter Syntheseausrüstung zur Skalierung des Produktionsprozesses beinhalten.

Analyse Chemischer Reaktionen

2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-Nitrophenyl)methyliden]acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Sulfanylgruppe kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Natriumborhydrids zu einem Amin reduziert werden.

Substitution: Die Methoxygruppen am Phenylring können nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.

Kondensation: Der Hydrazidteil kann an Kondensationsreaktionen mit Carbonylverbindungen teilnehmen, um Hydrazone oder Hydrazide zu bilden.

Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen umfassen Säuren, Basen, Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-Nitrophenyl)methyliden]acetohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizinische Chemie: Diese Verbindung hat aufgrund ihrer einzigartigen Struktur und potenziellen biologischen Aktivität das Potenzial als Leitverbindung für die Entwicklung neuer Medikamente. Sie kann antimikrobielle, krebshemmende oder entzündungshemmende Eigenschaften aufweisen.

Materialwissenschaften: Die Verbindung kann als Baustein für die Synthese neuartiger Materialien mit spezifischen Eigenschaften, wie z. B. Leitfähigkeit oder Fluoreszenz, verwendet werden.

Organische Synthese:

Biologische Forschung: Die Verbindung kann in Studien verwendet werden, um ihre Wechselwirkungen mit biologischen Zielen, wie z. B. Enzymen oder Rezeptoren, zu untersuchen, um ihren Wirkmechanismus und potenzielle therapeutische Anwendungen zu verstehen.

Wirkmechanismus

Der Wirkmechanismus von 2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-Nitrophenyl)methyliden]acetohydrazid ist nicht vollständig geklärt, aber es wird angenommen, dass er Wechselwirkungen mit bestimmten molekularen Zielstrukturen und Signalwegen beinhaltet. Der Triazolring und die Sulfanylgruppe können mit Enzymen oder Rezeptoren interagieren, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die Nitrophenylgruppe kann auch eine Rolle bei der Aktivität der Verbindung spielen, indem sie an Redoxreaktionen teilnimmt oder reaktive Zwischenprodukte bildet.

Wirkmechanismus

The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring and sulfanyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The nitrophenyl group may also play a role in the compound’s activity by participating in redox reactions or forming reactive intermediates.

Vergleich Mit ähnlichen Verbindungen

Zu den ähnlichen Verbindungen zu 2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-Nitrophenyl)methyliden]acetohydrazid gehören:

- N’-[(E)-(2,5-Dimethoxyphenyl)methyliden]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid

- 2-{[4,5-bis(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,5-Dimethoxyphenyl)methyliden]acetohydrazid

- 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,4-Dimethoxyphenyl)methyliden]acetohydrazid

Diese Verbindungen teilen ähnliche Strukturmerkmale, wie z. B. den Triazolring und die Sulfanylgruppe, unterscheiden sich aber in den Substituenten an den Phenylringen und in der Art des Hydrazidteils.

Eigenschaften

Molekularformel |

C25H22N6O5S |

|---|---|

Molekulargewicht |

518.5 g/mol |

IUPAC-Name |

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C25H22N6O5S/c1-35-21-13-12-17(14-22(21)36-2)24-28-29-25(30(24)19-9-4-3-5-10-19)37-16-23(32)27-26-15-18-8-6-7-11-20(18)31(33)34/h3-15H,16H2,1-2H3,(H,27,32)/b26-15+ |

InChI-Schlüssel |

UTDJKOPBERZQLH-CVKSISIWSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4[N+](=O)[O-])OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4[N+](=O)[O-])OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

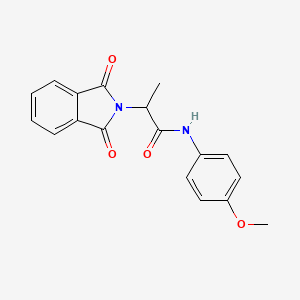

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11695433.png)

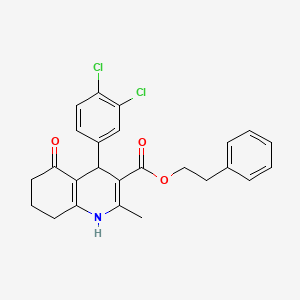

![N-[(2,3-dichlorophenyl)methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide](/img/structure/B11695446.png)

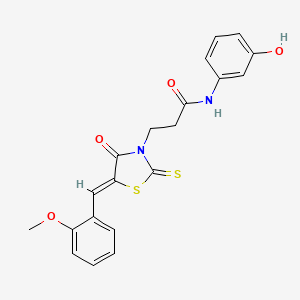

![5-bromo-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11695452.png)

![{4-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11695470.png)

![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-(3-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11695471.png)

![N'-[(E)-(2-methylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11695485.png)

![3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide](/img/structure/B11695518.png)